Erbium(III) nitrate pentahydrate

Beschreibung

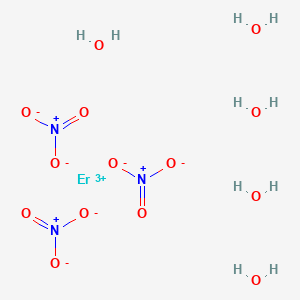

Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O) is a pink crystalline compound with a molecular weight of 443.35 g/mol . It is highly hygroscopic and acts as a strong oxidizing agent, with hazard codes H272 (oxidizing), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) . Its primary applications include:

- Optical materials: As a dopant in upconversion phosphors (e.g., BaMoO₄:Er³⁺/Yb³⁺) for temperature sensing and near-infrared luminescence .

- Photocatalysis: Enhancing TiO₂ thin films' self-cleaning and super-hydrophilic properties at doping levels of 0.25–1.00 mol% .

- Biomedical imaging: Incorporated into 3D-printed aerogels for fluorescence monitoring .

- Material synthesis: A precursor for erbium-doped vanadate nanocrystals and ZnIn₂S₄ photocatalysts .

Eigenschaften

IUPAC Name |

erbium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHHUEHWVBVASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH10N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692900 | |

| Record name | Erbium nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-51-3 | |

| Record name | Erbium nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium(III) nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Dissolving Metallic Erbium in Nitric Acid: Metallic erbium is dissolved in nitric acid to form erbium(III) nitrate.

Dissolving Erbium Oxide or Hydroxide in Nitric Acid: Erbium oxide or hydroxide is dissolved in nitric acid, followed by evaporation and crystallization to yield erbium(III) nitrate pentahydrate.

Reaction of Nitrogen Dioxide with Metallic Erbium: This method involves reacting nitrogen dioxide with metallic erbium to produce erbium(III) nitrate.

Industrial Production Methods: The industrial production of this compound typically involves the large-scale dissolution of erbium oxide in nitric acid, followed by controlled evaporation and crystallization processes to obtain the desired pentahydrate form .

Analyse Chemischer Reaktionen

Types of Reactions:

Thermal Decomposition: Erbium(III) nitrate pentahydrate decomposes upon heating to form erbium oxynitrate (ErONO₃) and eventually erbium oxide (Er₂O₃).

Common Reagents and Conditions:

Thermal Decomposition: Heating this compound at elevated temperatures leads to its decomposition.

Oxidation Reactions: this compound can react with reducing agents under controlled conditions to facilitate oxidation reactions.

Major Products Formed:

Erbium Oxide (Er₂O₃): Formed as a major product during the thermal decomposition of this compound.

Oxidized Organic or Inorganic Compounds: Resulting from oxidation reactions involving this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Nanomaterials: Erbium(III) nitrate pentahydrate is used as a precursor for synthesizing erbium-doped nanomaterials, which exhibit unique luminescence properties.

Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology and Medicine:

Biomedical Research: this compound is used in the preparation of materials for biomedical imaging and diagnostic applications.

Industry:

Glass Manufacturing: It is an important colorant in glass manufacturing, imparting a pink hue to the glass.

Porcelain Enamel Glazes: Used as a colorant in porcelain enamel glazes.

Wirkmechanismus

Molecular Targets and Pathways: Erbium(III) nitrate pentahydrate exerts its effects primarily through its role as an oxidizing agent and catalyst. In luminescence applications, erbium ions (Er³⁺) interact with the host material, leading to energy transfer processes that result in characteristic luminescence . In catalytic applications, this compound facilitates the formation of reactive intermediates, thereby enhancing reaction rates and selectivity .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Distinctions

- Photocatalysis : Er³+-doped TiO₂ achieves 85% higher degradation efficiency under UV than Y³+-doped samples due to Er³+’s narrower bandgap .

- Thermal Stability : Yb³+ nitrate decomposes at 150°C, lower than Er³+’s 180°C, limiting high-temperature applications .

- Biocompatibility: Er³+’s low toxicity enables biomedical use, whereas Bi³+ is restricted to non-biological roles .

Biologische Aktivität

Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O) is a rare earth compound that has garnered attention for its potential biological applications. This article explores its biological activity, including its interactions with biological systems, potential therapeutic uses, and relevant research findings.

- Molecular Formula : ErH₁₀N₃O₁₄

- Molecular Weight : 443.35 g/mol

- Appearance : Pink crystalline powder

- Solubility : Soluble in water

Biological Activity Overview

Erbium compounds, including this compound, are primarily studied for their roles in nanotechnology and biomedicine. The biological activity of erbium compounds can be attributed to their unique optical and electronic properties, which make them suitable for various applications in medical imaging and therapy.

1. Antimicrobial Properties

Research has indicated that erbium compounds exhibit antimicrobial activity. A study demonstrated that nanoparticles derived from erbium(III) nitrate showed significant inhibitory effects against various bacterial strains. This property is particularly useful in developing antimicrobial coatings for medical devices.

2. Photothermal Therapy

Erbium compounds have been investigated for their use in photothermal therapy (PTT), a treatment modality that utilizes light to generate heat and destroy cancer cells. The ability of erbium nanoparticles to absorb near-infrared light and convert it into heat makes them promising candidates for targeted cancer therapies.

3. Drug Delivery Systems

This compound has been explored as a potential carrier for drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of pharmaceutical compounds. Research indicates that erbium-based nanoparticles can effectively deliver chemotherapeutic agents to tumor sites, improving treatment efficacy while minimizing side effects.

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Upon irradiation, erbium compounds can generate ROS, which can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Cell Membrane Disruption : The interaction of erbium nanoparticles with bacterial cell membranes can disrupt their integrity, leading to cell death.

- Enhanced Cellular Uptake : The unique properties of erbium nanoparticles facilitate their uptake by cells, enhancing the therapeutic effects of conjugated drugs.

Safety and Toxicology

While the therapeutic potential is significant, safety assessments are crucial. Studies have indicated that the cytotoxicity of erbium nanoparticles is dose-dependent, with lower concentrations showing minimal adverse effects on healthy cells while effectively targeting cancerous cells. However, further research is necessary to fully understand the long-term implications of exposure to erbium compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.